molecular formula C16H14F3N3O2S B568758 Lansoprazole CAS No. 1261394-42-6

Lansoprazole

Cat. No. B568758
Key on ui cas rn: 1261394-42-6
M. Wt: 375.316
InChI Key: MJIHNNLFOKEZEW-SDHHWPBBSA-N
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Patent
US07737282B2

Procedure details

2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole (lansoprazole) (racemate) (3.98 g) was dissolved in the following mobile phase (330 ml) and acetonitrile (37 ml) and fractionated by HPLC (column: CHIRALCEL OD 20 mm dia.×250 mm, temperature: 30° C., mobile phase: hexane/2-propanol/ethanol=255/35/10, flowrate: 16 ml/min, detection wavelength: 285 nm, 1 shot: 20-25 mg). Fractions of optical isomers of shorter retention time were combined and concentrated; the individual lots were combined and dissolved in ethanol and filtered through a 0.45 μm filter; after hexane was added, the filtrate was again evaporated to dryness to yield R(+)-lansoprazole (1.6 g, optical purity >97.6% ee) as an amorphous substance.
[Compound]
Name
phase
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Name
hexane 2-propanol ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([CH2:14][S:15]([C:17]2[NH:21][C:20]3[CH:22]=[CH:23][CH:24]=[CH:25][C:19]=3[N:18]=2)=[O:16])=[N:4][CH:5]=[CH:6][C:7]=1[O:8][CH2:9][C:10]([F:13])([F:12])[F:11].CCCCCC.CC(O)C.C(O)C>C(#N)C>[CH3:1][C:2]1[C:3]([CH2:14][S@:15]([C:17]2[NH:18][C:19]3[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=3[N:21]=2)=[O:16])=[N:4][CH:5]=[CH:6][C:7]=1[O:8][CH2:9][C:10]([F:13])([F:11])[F:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.98 g
Type
reactant
Smiles
CC=1C(=NC=CC1OCC(F)(F)F)CS(=O)C1=NC2=C(N1)C=CC=C2
Name
phase
Quantity
330 mL
Type
solvent
Smiles
Name
Quantity
37 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
hexane 2-propanol ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.CC(C)O.C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethanol
FILTRATION
Type
FILTRATION
Details
filtered through a 0.45 μm
FILTRATION
Type
FILTRATION
Details
filter
ADDITION
Type
ADDITION
Details
after hexane was added
CUSTOM
Type
CUSTOM
Details
the filtrate was again evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC=CC1OCC(F)(F)F)C[S@@](=O)C1=NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07737282B2

Procedure details

2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole (lansoprazole) (racemate) (3.98 g) was dissolved in the following mobile phase (330 ml) and acetonitrile (37 ml) and fractionated by HPLC (column: CHIRALCEL OD 20 mm dia.×250 mm, temperature: 30° C., mobile phase: hexane/2-propanol/ethanol=255/35/10, flowrate: 16 ml/min, detection wavelength: 285 nm, 1 shot: 20-25 mg). Fractions of optical isomers of shorter retention time were combined and concentrated; the individual lots were combined and dissolved in ethanol and filtered through a 0.45 μm filter; after hexane was added, the filtrate was again evaporated to dryness to yield R(+)-lansoprazole (1.6 g, optical purity >97.6% ee) as an amorphous substance.
[Compound]
Name
phase
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Name
hexane 2-propanol ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([CH2:14][S:15]([C:17]2[NH:21][C:20]3[CH:22]=[CH:23][CH:24]=[CH:25][C:19]=3[N:18]=2)=[O:16])=[N:4][CH:5]=[CH:6][C:7]=1[O:8][CH2:9][C:10]([F:13])([F:12])[F:11].CCCCCC.CC(O)C.C(O)C>C(#N)C>[CH3:1][C:2]1[C:3]([CH2:14][S@:15]([C:17]2[NH:18][C:19]3[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=3[N:21]=2)=[O:16])=[N:4][CH:5]=[CH:6][C:7]=1[O:8][CH2:9][C:10]([F:13])([F:11])[F:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.98 g
Type
reactant
Smiles
CC=1C(=NC=CC1OCC(F)(F)F)CS(=O)C1=NC2=C(N1)C=CC=C2
Name
phase
Quantity
330 mL
Type
solvent
Smiles
Name
Quantity
37 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
hexane 2-propanol ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.CC(C)O.C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethanol
FILTRATION
Type
FILTRATION
Details
filtered through a 0.45 μm
FILTRATION
Type
FILTRATION
Details
filter
ADDITION
Type
ADDITION
Details
after hexane was added
CUSTOM
Type
CUSTOM
Details
the filtrate was again evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC=CC1OCC(F)(F)F)C[S@@](=O)C1=NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07737282B2

Procedure details

2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole (lansoprazole) (racemate) (3.98 g) was dissolved in the following mobile phase (330 ml) and acetonitrile (37 ml) and fractionated by HPLC (column: CHIRALCEL OD 20 mm dia.×250 mm, temperature: 30° C., mobile phase: hexane/2-propanol/ethanol=255/35/10, flowrate: 16 ml/min, detection wavelength: 285 nm, 1 shot: 20-25 mg). Fractions of optical isomers of shorter retention time were combined and concentrated; the individual lots were combined and dissolved in ethanol and filtered through a 0.45 μm filter; after hexane was added, the filtrate was again evaporated to dryness to yield R(+)-lansoprazole (1.6 g, optical purity >97.6% ee) as an amorphous substance.
[Compound]
Name
phase
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Name
hexane 2-propanol ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([CH2:14][S:15]([C:17]2[NH:21][C:20]3[CH:22]=[CH:23][CH:24]=[CH:25][C:19]=3[N:18]=2)=[O:16])=[N:4][CH:5]=[CH:6][C:7]=1[O:8][CH2:9][C:10]([F:13])([F:12])[F:11].CCCCCC.CC(O)C.C(O)C>C(#N)C>[CH3:1][C:2]1[C:3]([CH2:14][S@:15]([C:17]2[NH:18][C:19]3[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=3[N:21]=2)=[O:16])=[N:4][CH:5]=[CH:6][C:7]=1[O:8][CH2:9][C:10]([F:13])([F:11])[F:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.98 g
Type
reactant
Smiles
CC=1C(=NC=CC1OCC(F)(F)F)CS(=O)C1=NC2=C(N1)C=CC=C2
Name
phase
Quantity
330 mL
Type
solvent
Smiles
Name
Quantity
37 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
hexane 2-propanol ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.CC(C)O.C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethanol
FILTRATION
Type
FILTRATION
Details
filtered through a 0.45 μm
FILTRATION
Type
FILTRATION
Details
filter
ADDITION
Type
ADDITION
Details
after hexane was added
CUSTOM
Type
CUSTOM
Details
the filtrate was again evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC=CC1OCC(F)(F)F)C[S@@](=O)C1=NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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